L-阿可沙糖盐酸盐

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

The synthesis of L-Acosamine Hydrochloride and its derivatives involves complex chemical reactions. A notable method includes a stereoselective synthesis that leads to the formation of 6,6,6-trifluoro-L-acosamine through a series of reactions, starting with a hetero-Diels-Alder reaction, followed by hydroboration and hydrogenolytic removal of chiral auxiliary, eventually yielding the target compound through acid hydrolysis (Hayman et al., 2006). Additionally, methods involving the Henry reaction have been utilized for synthesizing derivatives, showcasing the versatility in the synthetic approaches to L-Acosamine Hydrochloride and related compounds (Menzel, 1999).

Molecular Structure Analysis

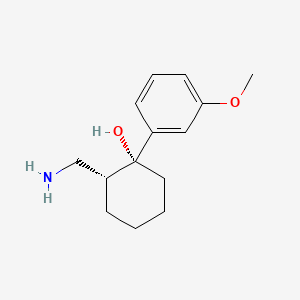

The crystal structure of methyl N,O-diacetyl-α-L-acosaminide, a derivative of L-Acosamine, has been analyzed, revealing how molecules are stacked in columns linked by intermolecular hydrogen bridges. This structure adopts a 4C conformation with specific orientation of substituents, highlighting the spatial arrangement critical to its chemical behavior (Henkel, Menzel, & Jäger, 1998).

Chemical Reactions and Properties

L-Acosamine Hydrochloride undergoes various chemical reactions that highlight its reactivity and functional group transformations. For example, the synthesis routes often involve key reactions like hydroboration, Swern oxidation, and borohydride reduction, which are instrumental in constructing the molecule's complex structure (Fronza, Fuganti, & Grasselli, 1980).

科学研究应用

肝脏保护和免疫病理学:半乳糖胺盐酸盐(一种与 L-阿可沙糖盐酸盐相关的化合物)已被研究其对大鼠肝病的影响。这项研究发现,半乳糖胺盐酸盐的给药导致肝细胞坏死和以粒细胞流入和 T 淋巴细胞为主的炎症反应 (Jonker 等,1990)。

药物递送系统:已经研究了具有与 L-阿可沙糖盐酸盐结构相似的化合物的疏水改性水凝胶在药物释放中的潜力。此类水凝胶显示出对药物控释的希望,特别是在眼科应用中 (Mullarney、Seery 和 Weiss,2006)。

化学生物学和糖工程:短链脂肪酸 (SCFA)-己糖胺类似物(包括 L-阿可沙糖盐酸盐)用于代谢糖工程。这些化合物表现出多种生物活性,例如增强癌细胞中的生长抑制和支持代谢通量进入唾液酸途径 (Aich 等,2008)。

癌症研究:已经评估了与 L-阿可沙糖盐酸盐相似的化合物在癌症治疗中的潜力。例如,含有相关化合物的香菇 Antrodia camphorata 对前列腺癌细胞显示出不同的抑制作用,表明在癌症治疗中具有潜在用途 (Chen 等,2007)。

合成和化学性质:N-三氟乙酰基-L-阿可沙糖的合成研究提供了对 L-阿可沙糖盐酸盐衍生物的化学性质和潜在应用的见解 (Fronza、Fuganti 和 Grasselli,1980)。

安全和危害

未来方向

Lacosamide is a third-generation anti-seizure drug that stands out due to its good efficacy and safety profile . It is used with effectiveness in the treatment of partial-onset seizures with or without secondary generalization, primary generalized tonic-clonic seizures and off-label in status epilepticus . Future research may focus on its potential therapeutic applications in pathologies besides epilepsy .

属性

IUPAC Name |

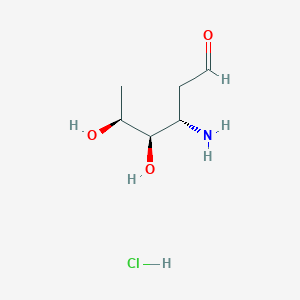

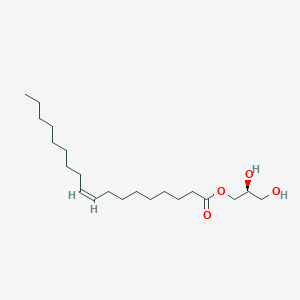

(3S,4R,5S)-3-amino-4,5-dihydroxyhexanal;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H13NO3.ClH/c1-4(9)6(10)5(7)2-3-8;/h3-6,9-10H,2,7H2,1H3;1H/t4-,5-,6-;/m0./s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FHYCNFQONIRRCV-YCLXABBFSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(C(CC=O)N)O)O.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]([C@@H]([C@H](CC=O)N)O)O.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H14ClNO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60675536 |

Source

|

| Record name | 3-Amino-2,3,6-trideoxy-L-arabino-hexose--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60675536 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

183.63 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

L-Acosamine Hydrochloride | |

CAS RN |

56501-70-3 |

Source

|

| Record name | 3-Amino-2,3,6-trideoxy-L-arabino-hexose--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60675536 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Disodium;[3-[hydroxy(oxido)phosphoryl]oxy-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methyl hydrogen phosphate](/img/structure/B1139664.png)

![(2S,3R,4R)-4-acetamido-3-hydroxy-2-[(1R,2R)-1,2,3-trihydroxypropyl]-3,4-dihydro-2H-pyran-6-carboxylic acid](/img/structure/B1139670.png)